
N1-(4-ethoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-ethoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O4 and its molecular weight is 440.544. The purity is usually 95%.
BenchChem offers high-quality N1-(4-ethoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-ethoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Arylpiperazine Derivatives as 5-HT1A Serotonin Ligands
Arylpiperazines, with specific N4-substitutions, have been explored for their high affinity towards 5-HT1A serotonin receptors. Compounds with phenyl, 2-methoxyphenyl, or 1-naphthyl groups, and specific 4-substituents like phthalimido or benzamido, exhibited notable affinity for 5-HT1A sites, suggesting their potential as agents targeting serotonin receptors for therapeutic applications (Glennon et al., 1988).
Ligands of the 5-HT6 Serotonin Receptor
The synthesis and evaluation of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines as ligands for the human serotonin 5-HT6 receptor have been conducted. The introduction of different linkers between the triazine moiety and an aromatic substituent was explored, highlighting the influence of linker composition on receptor affinity. This research underscores the importance of structural features in designing compounds with desired activity towards the 5-HT6 receptor, which is implicated in various neurological disorders (Łażewska et al., 2019).
Antagonists for the 5-HT(1B/1D) Receptors
The development and pharmacological evaluation of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides as potent and selective antagonists for the 5-HT(1B/1D) receptors have been detailed. These compounds demonstrated significant affinities at the rat 5-HT(1B) and calf 5-HT(1D) receptors, offering insights into the structural requirements for receptor specificity and potential therapeutic applications in treating migraine and psychiatric disorders (Liao et al., 2000).
H1-Antihistaminic Agents
The synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents has been investigated. These compounds exhibited potent antihistaminic activity, with specific derivatives showing significant efficacy compared to chlorpheniramine maleate. This research contributes to the development of new therapeutic agents for allergic reactions and related conditions (Iemura et al., 1986).
Vasopressin V1A Receptor Antagonists
A series of 5-(4-biphenyl)-3-methyl-4-phenyl-1,2,4-triazole derivatives have been prepared and evaluated as selective antagonists for the human vasopressin V1A receptor. These studies offer insights into the design of compounds with potential applications in treating conditions related to vasopressin dysregulation, such as hypertension and heart failure (Kakefuda et al., 2002).
Propriétés
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4/c1-4-32-21-11-7-19(8-12-21)26-24(30)23(29)25-17-22(28-15-13-27(2)14-16-28)18-5-9-20(31-3)10-6-18/h5-12,22H,4,13-17H2,1-3H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMDOISHWKTIGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-ethoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


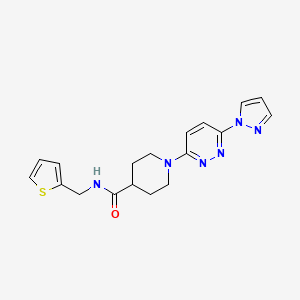
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[(dimethyl-amino)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2452176.png)
![4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2452177.png)
![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2452178.png)
![9-benzyl-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2452181.png)
![Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2452182.png)
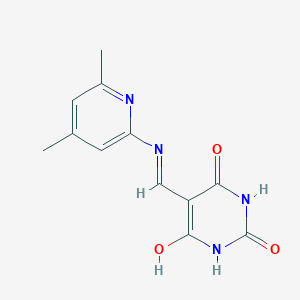
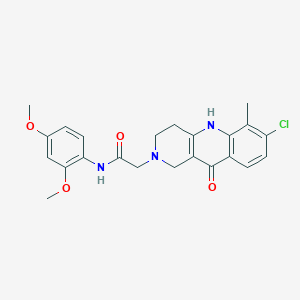
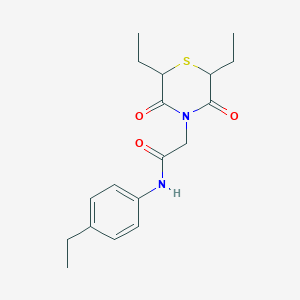

![(3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidin-3-ol](/img/structure/B2452188.png)
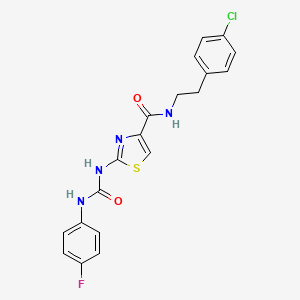
![2-Chloro-5-[3-(pentyloxy)azetidine-1-carbonyl]pyridine](/img/structure/B2452190.png)